molecular formula C20H22N2O3 B6572073 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921912-94-9

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6572073
CAS No.: 921912-94-9
M. Wt: 338.4 g/mol
InChI Key: NBJVMMCZKJELKC-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an ethyl group at the 1-position and a benzamide moiety at the 6-position. The ethoxy group at the 2-position of the benzamide distinguishes it from related analogs. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like histone acetyltransferases (HATs) or kinases .

Properties

IUPAC Name

2-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-17-11-10-15(13-14(17)9-12-19(22)23)21-20(24)16-7-5-6-8-18(16)25-4-2/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJVMMCZKJELKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method includes the reaction of quinoline derivatives with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to a decrease in the activity of the enzyme and subsequent downstream effects on biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound shares a common scaffold with several derivatives, differing primarily in substituents on the benzamide and tetrahydroquinolinone moieties. Key analogs include:

4-Butoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Substituent: Butoxy group at the 4-position of benzamide. Molecular Weight: 366.46 g/mol .

4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Substituent: Methyl group at the 1-position of tetrahydroquinolinone. Molecular Weight: 352.43 g/mol (inferred from ). Relevance: The smaller methyl group reduces steric hindrance, which could affect binding to enzymatic pockets.

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide Substituent: Methoxy group at the 3-position of benzamide. Relevance: Positional isomerism of the methoxy group may alter electronic effects on the benzamide ring .

2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Substituent: Difluoromethylsulfanyl group at the 2-position of benzamide. Relevance: The electron-withdrawing sulfur and fluorine atoms may modulate reactivity or metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position and Enzyme Inhibition: In PCAF HAT inhibition assays, analogs with long acyl chains (e.g., tetradecanoylamino) at the 2-position of benzamide showed higher activity (~79% inhibition) compared to shorter chains . The ethoxy group in the target compound may offer a balance between hydrophobicity and steric bulk.
  • 1-Position Substitution: Ethyl vs. methyl groups at the 1-position of tetrahydroquinolinone (as in compounds from ) influence steric interactions. Ethyl substitution may enhance target affinity by filling hydrophobic pockets.

Comparative Data Table

Compound Name Substituent (Benzamide) 1-Position (Tetrahydroquinolinone) Molecular Weight (g/mol) Key Property/Activity
2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Target) 2-ethoxy Ethyl 352.41* N/A (Data not reported)
4-butoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 4-butoxy Ethyl 366.46 Lipophilicity emphasis
4-butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 4-butoxy Methyl 352.43* Reduced steric hindrance
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-...-yl)benzamide 2-SCF2H Ethyl 401.44 Enhanced metabolic stability

*Calculated based on molecular formula.

Research Findings and Gaps

  • Synthetic Accessibility: The compound can likely be synthesized via acylation of 1-ethyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with 2-ethoxybenzoyl chloride, analogous to methods in .
  • Biological Data Gaps: No direct inhibition or pharmacokinetic data are available in the provided evidence. Prioritization of enzymatic assays (e.g., HAT or kinase inhibition) is recommended.

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